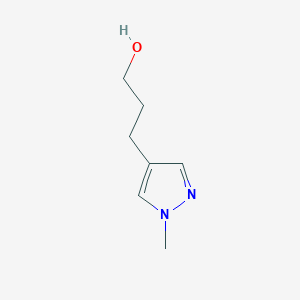

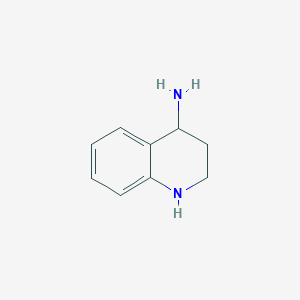

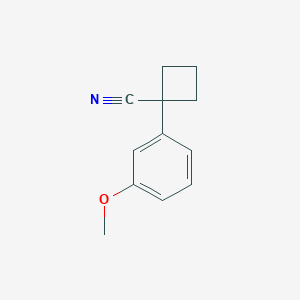

![molecular formula C7H4INS B1319155 5-Iodobenzo[d]thiazole CAS No. 89641-05-4](/img/structure/B1319155.png)

5-Iodobenzo[d]thiazole

Descripción general

Descripción

5-Iodobenzo[d]thiazole is a chemical compound with the CAS Number: 89641-05-4 . It is used in laboratory chemicals and the manufacture of chemical compounds . Thiazolo[5,4-d]thiazole, a related compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

Imidazole-substituted thiazolyl[5,4-d]thiazole (TTz) based on two [3.3.0] thiazole-fused rings was synthesized with the advantages of one-step synthesis, easy separation, and purification . The two thiazolo[5,4-d]thiazole-based corrosion inhibitors, namely 2-ImTTz and 4-ImTTz, were synthesized by adding dithioacetamide and imidazolium formaldehyde in N,N-dimethylformamide (DMF) and stirred at 150 °C for 4 hours .Molecular Structure Analysis

The molecular structure of thiazolyl[5,4-d]thiazole (TTz) bearing two [3.3.0] thiazole-fused rings has a rigid and planar skeleton and an extended π-conjugated electronic system . This structure provides proximity of the frontier molecular orbitals (FMO), making these compounds valuable for applications in optoelectronic materials .Chemical Reactions Analysis

The protection efficiency of the corrosion inhibitor depends on its adsorption ability on the metal surface, which is mainly affected by the chemical molecular structure of the corrosion inhibitors . The lone pairs of electrons in the heteroatoms and the π-bond conjugation of the molecules are also the basic characteristics that explain the adsorption of corrosion inhibitor molecules on the metal surface .Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . Appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation

Research on the arylation of azole compounds, including thiazoles, highlights the use of 5-arylazoles in synthetic chemistry. The study by Pivsa-Art et al. (1998) demonstrates the efficient catalytic arylation of azole compounds, including thiazoles, using palladium catalysis. This process is significant for producing arylated azoles, which have diverse applications in pharmaceutical and material sciences (S. Pivsa-Art et al., 1998).

Synthesis and Activity of Thiazole Derivatives

Borcea et al. (2021) provide a comprehensive overview of the synthesis methods and biological activities of thiazole derivatives. This study is crucial as it discusses the antimicrobial, antiprotozoal, and antitumor activities of these compounds, positioning them as potential candidates for drug discovery (Anca-Maria Borcea et al., 2021).

Chemical and Biological Importance of Thiazole

The review by Chhabria et al. (2016) emphasizes the chemical and biological importance of thiazole and its derivatives. The study covers various applications, including antimicrobial, antifungal, and anticancer activities, highlighting the diverse potential of thiazole in medicinal chemistry (M. Chhabria et al., 2016).

Thiazole-Based Anticancer Agents

Omar et al. (2020) explored the potential of thiazole derivatives as anticancer agents. This study found that certain thiazole compounds, particularly those targeting matrix metalloproteinases, showed promising results against cancer cell lines. These findings are significant for developing new anticancer therapies (A. Omar et al., 2020).

Pharmaceutical Applications of Thiazole

The works of Leoni et al. (2014) review the pharmaceutical applications of thiazole derivatives in recent patents. This extensive review underscores the importance of thiazole in developing new pharmaceutical compounds with various therapeutic properties (A. Leoni et al., 2014).

Mecanismo De Acción

Target of Action

5-Iodobenzo[d]thiazole is a derivative of the thiazole class of compounds . Thiazoles have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 5-Iodobenzo[d]thiazole.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light exposure .

Safety and Hazards

Direcciones Futuras

Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts have been designed and synthesized . Electroluminescent devices with these as host materials showed yellowish-green and yellow-green emissions, demonstrating their potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .

Propiedades

IUPAC Name |

5-iodo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKZKYSZPVHLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597315 | |

| Record name | 5-Iodo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89641-05-4 | |

| Record name | 5-Iodobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89641-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

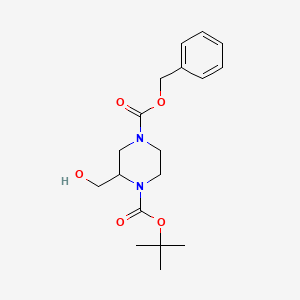

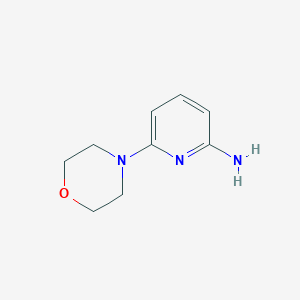

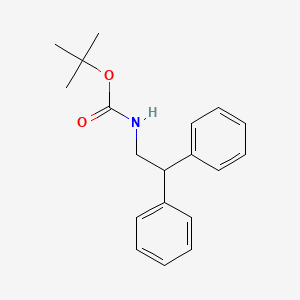

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)